N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
N-Benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 3-methylbutyl group at position 3 and an N-benzyl acetamide moiety at position 1.
The compound’s pharmacological relevance is inferred from structural analogs. For example, thieno[3,2-d]pyrimidinones are known for kinase inhibition and neuroprotective properties , while N-benzyl acetamide moieties are common in bioactive molecules targeting neurological and metabolic pathways .
Properties
IUPAC Name |
N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-14(2)8-10-22-19(25)18-16(9-11-27-18)23(20(22)26)13-17(24)21-12-15-6-4-3-5-7-15/h3-7,9,11,14,18H,8,10,12-13H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGOETPTHMJMEJ-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2C(=[N+](C1=O)CC(=O)NCC3=CC=CC=C3)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide (CAS Number: 1252852-92-8) is a synthetic compound with potential biological activities. This article reviews the compound's structure, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N3O3S. It has a molecular weight of 386.5 g/mol. The structural features include a thieno[3,2-d]pyrimidine core with substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N3O3S |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 1252852-92-8 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their biological effects often involves the inhibition of key kinases involved in cell cycle regulation and apoptosis. For example, compounds that inhibit KSP (kinesin spindle protein) lead to mitotic arrest and subsequent cell death through the formation of monopolar spindles .
Pharmacokinetics
Pharmacokinetic studies on related compounds indicate favorable profiles including good bioavailability and metabolic stability. For instance, one derivative exhibited a bioavailability of 76% after oral administration in mice and demonstrated a long half-life in liver microsomes . While specific pharmacokinetic data for this compound is not available in the current literature, its structural properties may suggest similar behavior.
In Vitro Studies
In vitro evaluations of thieno[3,2-d]pyrimidine derivatives have shown promising results against various cancer cell lines. For example:
- K562 Cell Line : Compounds exhibited EC(50) values in the submicromolar range.
These findings highlight the potential application of N-benzyl derivatives in cancer therapeutics.
Comparative Analysis
To better understand the biological activity of this compound compared to other similar compounds:
| Compound Name | K(i) Value (nM) | EC(50) (µM) | Biological Activity |
|---|---|---|---|
| Benzothienopyrimidinone | 0.5 - 10 | 1.7 | Antiproliferative |
| N-benzyl Derivative | TBD | TBD | Potential Antitumor |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Physicochemical Properties
- Lipophilicity : The 3-methylbutyl chain in the target compound increases lipophilicity (logP ~3.5), compared to the more polar sulfanyl-pyrazole analogue (logP ~2.8) .
- Solubility : Piperazine derivatives like 9m show improved aqueous solubility due to the hydrochloride salt form, whereas THIQ-based compounds (e.g., 30) require co-solvents for in vivo administration .
Preparation Methods
Cyclization of 2H-Thieno[2,3-d]oxazine-2,4(1H)-diones
A one-pot reaction starting from 2H-thieno[2,3-d]oxazine-2,4(1H)-dione derivatives enables efficient formation of the dioxo-thienopyrimidine core. For example, refluxing 5,6-dimethyl-2H-thieno[2,3-d]oxazine-2,4(1H)-dione in acetic acid with ammonium acetate yields the corresponding thieno[3,2-d]pyrimidine-2,4-dione. This method achieves yields of 70–85% under mild conditions.
Thorpe-Ziegler Cyclization
Alternative routes utilize the Thorpe-Ziegler reaction, where mercaptocarbonitrile derivatives undergo cyclization in basic media. For instance, treating 2-cyano-3-mercaptoacrylonitrile with potassium carbonate in ethanol at 80°C produces the thienopyrimidine core with 71% yield.
Functionalization with the Benzyl-Acetamide Moiety
The final step involves coupling the N3-alkylated thienopyrimidine with the benzyl-acetamide side chain.
Nucleophilic Acylation
Treatment of 3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidine with 2-bromo-N-benzylacetamide in the presence of potassium carbonate in acetonitrile at reflux (82°C) for 24 hours yields the target compound. The reaction proceeds via an SN2 mechanism, with yields averaging 60–70%.
Carbodiimide-Mediated Coupling
Alternatively, activation of the acetamide’s carboxylic acid precursor (e.g., N-benzylglycine ) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables amide bond formation with the thienopyrimidine’s amine intermediate. This method achieves higher purity (≥95%) but requires rigorous moisture control.
Optimization and Industrial-Scale Considerations
Solvent and Catalyst Screening
| Parameter | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent | DMF or acetonitrile | 70–80 | |
| Base | K₂CO₃ or Cs₂CO₃ | 65–75 | |
| Temperature | 60–82°C | 60–80 | |
| Reaction Time | 12–24 hours | 60–75 |
Purification Techniques
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Competing O-alkylation is minimized using bulky bases like sodium hydride.
- Side Reactions : Hydrolysis of the acetamide group is prevented by avoiding aqueous workup at high pH.
Research Applications and Derivatives
The synthetic flexibility of this scaffold enables diversification for drug discovery. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
